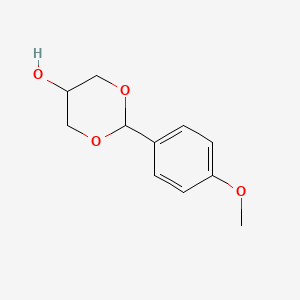
2-(4-Methoxyphenyl)-1,3-dioxan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-1,3-dioxan-5-ol is an organic compound that belongs to the class of dioxanes It features a methoxyphenyl group attached to a dioxane ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3-dioxan-5-ol typically involves the reaction of 4-methoxyphenol with formaldehyde and an appropriate diol under acidic conditions. The reaction proceeds through the formation of a methylene bridge, resulting in the dioxane ring structure. Commonly used acids for this reaction include sulfuric acid or hydrochloric acid, which act as catalysts to facilitate the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1,3-dioxan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-1,3-dioxan-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1,3-dioxan-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-((phenylamino)methyl)phenol: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with a methoxyphenyl group, but with different substituents and chemical properties.
Uniqueness
2-(4-Methoxyphenyl)-1,3-dioxan-5-ol is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Biological Activity
2-(4-Methoxyphenyl)-1,3-dioxan-5-ol is an organic compound characterized by a dioxane ring structure with a methoxy-substituted phenyl group. Its molecular formula is C10H12O4, and it features a hydroxyl group at the 5-position of the dioxane ring. This compound is part of a broader class of dioxanes, which have shown potential in medicinal chemistry, materials science, and organic synthesis. The biological activity of this compound is of particular interest due to its structural properties, which may influence its interactions with biological systems.
The synthesis of this compound typically involves methods that allow for the modification of the compound to create derivatives with potentially enhanced properties. For instance, reaction parameters such as temperature and catalyst concentration can be adjusted to optimize yield and purity. The presence of both the methoxy and hydroxyl groups in this compound allows for diverse modifications that could enhance its biological activity or utility in synthetic applications.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives containing methoxy groups have shown significant antibacterial activity against various strains of bacteria, including E. coli and Pseudomonas aeruginosa. In one study, compounds synthesized from methoxy-substituted phenols demonstrated varying degrees of inhibition against E. coli, highlighting the potential for developing new antibacterial agents based on this scaffold .
The mechanism by which dioxane derivatives exert their biological effects is an area of ongoing research. Studies suggest that these compounds may induce reactive oxygen species (ROS) production in parasitic cells, leading to cell death. This mechanism has been observed in antileishmanial studies where dioxanes were shown to disrupt cellular processes in Leishmania promastigotes .
Case Studies
Properties
CAS No. |
4740-85-6 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,3-dioxan-5-ol |
InChI |
InChI=1S/C11H14O4/c1-13-10-4-2-8(3-5-10)11-14-6-9(12)7-15-11/h2-5,9,11-12H,6-7H2,1H3 |
InChI Key |
SPYXTZFLEURUAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCC(CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















